molecular formula C22H23F6N5O B1672356 GSK1614343

GSK1614343

Cat. No.: B1672356
M. Wt: 487.4 g/mol
InChI Key: QNOSCJDGJKVFJR-RTBURBONSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GSK1614343 is a novel and selective antagonist of the growth hormone secretagogue receptor type 1a (GHSR1a). This compound has been studied for its potential to inhibit the secretion of growth hormone and its effects on food intake and body weight in various animal models .

Preparation Methods

The synthesis of GSK1614343 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and industrial production methods are proprietary and not publicly disclosed.

Chemical Reactions Analysis

GSK1614343 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.

    Substitution: Substitution reactions are used to introduce or replace functional groups in the compound. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

GSK1614343 has been extensively studied for its applications in scientific research, particularly in the fields of endocrinology, neurology, and metabolic diseases. Some of its key applications include:

    Chemistry: Used as a tool to investigate the physiological relevance of the ghrelin system in various models.

    Biology: Studied for its effects on food intake, body weight, and growth hormone secretion in animal models.

    Medicine: Potential therapeutic applications in conditions such as diabetes mellitus type 2 and Prader-Willi syndrome.

    Industry: Utilized in the development of new drugs targeting the ghrelin receptor system

Mechanism of Action

GSK1614343 exerts its effects by selectively antagonizing the growth hormone secretagogue receptor type 1a (GHSR1a). This receptor is involved in the regulation of growth hormone secretion, food intake, and body weight. By blocking the receptor, this compound inhibits the effects of ghrelin, a hormone that stimulates growth hormone release and increases appetite. The compound’s mechanism of action involves the inhibition of the calcium response induced by ghrelin, leading to reduced growth hormone secretion and altered food intake and body weight regulation .

Comparison with Similar Compounds

GSK1614343 is compared with other ghrelin receptor antagonists, such as YIL-781. Both compounds are potent antagonists of the growth hormone secretagogue receptor type 1a, but they differ in their chemical structures and specific activities. This compound has been shown to have a higher potency in inhibiting the calcium response induced by ghrelin compared to YIL-781. Other similar compounds include various ghrelin receptor antagonists that have been studied for their effects on growth hormone secretion and metabolic regulation .

Properties

Molecular Formula

C22H23F6N5O

Molecular Weight

487.4 g/mol

IUPAC Name

(2R)-2-[(8aR)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-N'-[3,5-bis(trifluoromethyl)phenyl]-2-pyridin-3-ylacetohydrazide

InChI

InChI=1S/C22H23F6N5O/c23-21(24,25)15-9-16(22(26,27)28)11-17(10-15)30-31-20(34)19(14-3-1-5-29-12-14)33-8-7-32-6-2-4-18(32)13-33/h1,3,5,9-12,18-19,30H,2,4,6-8,13H2,(H,31,34)/t18-,19-/m1/s1

InChI Key

QNOSCJDGJKVFJR-RTBURBONSA-N

SMILES

C1CC2CN(CCN2C1)C(C3=CN=CC=C3)C(=O)NNC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F

Isomeric SMILES

C1C[C@@H]2CN(CCN2C1)[C@H](C3=CN=CC=C3)C(=O)NNC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F

Canonical SMILES

C1CC2CN(CCN2C1)C(C3=CN=CC=C3)C(=O)NNC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GSK 1614343
GSK-1614343
GSK1614343
N'-(3,5-bis(trifluoromethyl)phenyl)-2-(hexahydropyrrolo(1,2-a)pyrazin-2(1H)-yl)-2-(3-pyridinyl)ethanohydrazide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GSK1614343
Reactant of Route 2
GSK1614343
Reactant of Route 3
GSK1614343
Reactant of Route 4
GSK1614343
Reactant of Route 5
GSK1614343
Reactant of Route 6
GSK1614343

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.